(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone
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Overview
Description
(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone is an organic compound with the molecular formula C13H17BrN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromophenyl group and a methanone moiety makes this compound interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, due to its unique structure. The bromophenyl group may facilitate binding to specific sites, while the diazepane ring can interact with other molecular components .
Comparison with Similar Compounds
Similar Compounds
- (3-bromophenyl)(1,4-diazepan-1-yl)methanone
- (4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone
- (3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)ethanone
Uniqueness
(3-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to the presence of both a bromophenyl group and a diazepane ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGOIUHMPKNLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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